3H-imidazo[4,5-c]pyridin-6-amine
Overview
Description
3H-imidazo[4,5-c]pyridin-6-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moietyThe structural resemblance of this compound to purines has prompted investigations into its therapeutic potential .
Mechanism of Action
Target of Action
The primary targets of 3H-imidazo[4,5-c]pyridin-6-amine are the IKK-ɛ and TBK1 enzymes . These enzymes play a crucial role in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Mode of Action
This compound interacts with its targets, IKK-ɛ and TBK1, by binding to their active sites. This binding inhibits the enzymes’ activity, preventing them from phosphorylating NF-kappaB . As a result, the activation of NF-kappaB is reduced, leading to changes in the expression of genes regulated by this transcription factor.
Biochemical Pathways
The inhibition of IKK-ɛ and TBK1 by this compound affects the NF-kappaB signaling pathway . This pathway plays a key role in regulating immune responses, inflammation, and cell survival. By inhibiting the activation of NF-kappaB, this compound can potentially modulate these biological processes.
Pharmacokinetics
Imidazole derivatives are generally known to have good bioavailability . They are also known to improve selectivity, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on the NF-kappaB signaling pathway . By inhibiting this pathway, the compound can potentially modulate immune responses, inflammation, and cell survival.
Biochemical Analysis
Biochemical Properties
3H-imidazo[4,5-c]pyridin-6-amine plays a crucial role in several biochemical reactions. It has been found to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it acts as a positive allosteric modulator of the GABA A receptor, enhancing the receptor’s response to the neurotransmitter gamma-aminobutyric acid . Additionally, this compound has been shown to inhibit aromatase, an enzyme involved in the biosynthesis of estrogens . This inhibition can be beneficial in the treatment of hormone-dependent cancers. The compound also interacts with proton pumps, inhibiting their activity and thereby reducing gastric acid secretion .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . This is achieved through the modulation of signaling pathways such as the NF-kappaB pathway, which plays a critical role in cell survival and inflammation . Furthermore, the compound affects gene expression by altering the transcriptional activity of various genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptors, leading to either inhibition or activation of their activity. For instance, the compound binds to the active site of aromatase, preventing the conversion of androgens to estrogens . This binding interaction is crucial for its role in hormone-dependent cancer therapy. Additionally, this compound modulates the activity of the GABA A receptor by binding to an allosteric site, enhancing the receptor’s response to gamma-aminobutyric acid . These interactions result in changes in gene expression, particularly those genes involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . In in vitro studies, this compound has been observed to maintain its biological activity for extended periods, making it a suitable candidate for long-term studies . In in vivo studies, the compound has demonstrated sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates the activity of its target enzymes and receptors . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage . Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effect . Beyond this threshold, increasing the dosage does not significantly enhance the compound’s efficacy but rather increases the risk of toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted from the body or further metabolized into inactive forms . The compound also interacts with cofactors such as NADPH, which are essential for its metabolic conversion . The metabolic pathways of this compound can influence its efficacy and toxicity, as certain metabolites may retain biological activity or contribute to adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with organic anion transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by its lipophilicity, allowing it to cross cell membranes and reach its target sites . These transport and distribution mechanisms are crucial for the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . It can also be transported into the nucleus, where it influences gene expression by modulating the activity of transcription factors . Post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity . For instance, phosphorylation of this compound can enhance its binding affinity to target proteins, thereby increasing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-imidazo[4,5-c]pyridin-6-amine can be achieved through several methods. One common approach involves the condensation of pyridine-3,4-diamine with carboxylic acids or their equivalents under oxidative conditions . Another method includes the use of N,N-dimethylformamide (DMF) and hexamethyldisilazane (HMDS) as reagents . Additionally, microwave-assisted heating has been employed to produce libraries of fused 2-substituted imidazo[4,5-c]pyridines in moderate to good yields .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions: 3H-imidazo[4,5-c]pyridin-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functionalities .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen gas (H₂) with palladium on carbon (Pd/C) for reduction reactions, and sodium borohydride (NaBH₄) with nickel chloride (NiCl₂) for selective reductions . Oxidative conditions often involve the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions can yield amine derivatives, while oxidation reactions may produce ketones or aldehydes .
Scientific Research Applications
3H-imidazo[4,5-c]pyridin-6-amine has a wide range of scientific research applications. In medicinal chemistry, it has been investigated for its potential as a GABA A receptor agonist, proton pump inhibitor, and aromatase inhibitor . Additionally, it has shown promise in the treatment of various diseases, including cancer, inflammation, and central nervous system disorders . In materials science, this compound has been explored for its use in optoelectronic devices, sensors, and imaging applications .
Comparison with Similar Compounds
3H-imidazo[4,5-c]pyridin-6-amine can be compared with other similar compounds, such as imidazo[4,5-b]pyridine, imidazo[1,5-a]pyridine, and imidazo[1,2-a]pyridine . These compounds share a similar core structure but differ in their substitution patterns and biological activities. For example, imidazo[4,5-b]pyridine is known for its antiviral and antibacterial properties, while imidazo[1,5-a]pyridine has been explored for its luminescent properties in materials science .
Properties
IUPAC Name |
3H-imidazo[4,5-c]pyridin-6-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-1-4-5(2-8-6)10-3-9-4/h1-3H,(H2,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKBJTSZBVISAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1N)NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617809 | |
Record name | 3H-Imidazo[4,5-c]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2603-29-4 | |
Record name | 3H-Imidazo[4,5-c]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.